Tetrahydrofuran-3-carbonitrile
Overview
Description
Tetrahydrofuran-3-carbonitrile is an organic compound with the molecular formula C5H7NO. It is a colorless liquid with an ether-like odor. This compound is a derivative of tetrahydrofuran, where a nitrile group is attached to the third carbon of the tetrahydrofuran ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-carbonitrile can be synthesized through various methods. One common method involves the reaction of 3-furancarboxamide with a dehydrating agent to form the nitrile group . Another method includes the cyclization of 4-hydroxybutanenitrile under acidic conditions .
Industrial Production Methods: This process involves high-pressure hydrogenation and the use of catalysts such as palladium on carbon .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Tetrahydrofuran-3-carboxylic acid.
Reduction: Tetrahydrofuran-3-amine.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrahydrofuran-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrahydrofuran-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Tetrahydrofuran-2-carbonitrile: Similar structure but with the nitrile group on the second carbon.
Tetrahydrofuran-3-carboxylic acid: An oxidized derivative of tetrahydrofuran-3-carbonitrile.
Tetrahydrofuran-3-amine: A reduced derivative of this compound.
Uniqueness: this compound is unique due to its specific placement of the nitrile group on the third carbon, which imparts distinct chemical reactivity and biological activity compared to its isomers and derivatives .
Properties
IUPAC Name |
oxolane-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANDNNNKGULGJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436820 | |
Record name | tetrahydrofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14631-44-8 | |
Record name | tetrahydrofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxolane-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a simple and efficient method to synthesize 2-substituted Tetrahydrofuran-3-carbonitriles?
A1: A straightforward approach involves a Liquid/liquid Phase Transfer Catalysis (PTC) reaction. This method utilizes 4-chlorobutyronitrile and non-enolizable aldehydes to yield the desired 2-substituted Tetrahydrofuran-3-carbonitrile derivatives through an addition-cyclization reaction sequence. [, ]
Q2: Are there any notable applications of this compound derivatives in organic synthesis?
A3: While the provided research primarily focuses on the synthesis of Tetrahydrofuran-3-carbonitriles, their versatility as building blocks in organic synthesis is evident. These compounds can serve as valuable precursors for synthesizing various heterocyclic compounds, including pyrazoleamines and pyrazolopyrimidines. [] The presence of the nitrile group offers opportunities for further functionalization, broadening the scope of their applications in the development of new molecules with potential biological activities.
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